6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
Description
The compound 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a structurally complex molecule featuring a thiadiazole core linked to a pyranone ring via a thioether bridge, esterified with a 4-butoxybenzoate group. Thiadiazole derivatives are well-documented for their biological activities, including anti-inflammatory and antimicrobial effects, often attributed to their electron-rich heterocyclic systems and ability to interact with biological targets .
Key structural features of this compound include:
- Thiadiazole moiety: A 1,3,4-thiadiazole ring substituted with a 2-ethylbutanamido group at position 3. This group may enhance lipophilicity and influence binding interactions.
- 4-butoxybenzoate ester: A long-chain alkoxy substituent (butoxy) at the para position of the benzoate, likely increasing lipid solubility and membrane permeability compared to shorter-chain or electron-withdrawing substituents .
Properties
IUPAC Name |
[6-[[5-(2-ethylbutanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] 4-butoxybenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N3O6S2/c1-4-7-12-32-18-10-8-17(9-11-18)23(31)34-21-14-33-19(13-20(21)29)15-35-25-28-27-24(36-25)26-22(30)16(5-2)6-3/h8-11,13-14,16H,4-7,12,15H2,1-3H3,(H,26,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGJWAPOGILSHTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N3O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Step 1: Synthesis of 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol
Reagents: 2-ethylbutanamide, thionyl chloride, thiosemicarbazide
Conditions: Refluxing 2-ethylbutanamide with thionyl chloride to form the acid chloride, followed by reaction with thiosemicarbazide under heating to form the thiadiazole derivative.
Step 2: Synthesis of 6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate
Reagents: 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol, 4-oxo-4H-pyran-3-yl 4-butoxybenzoate, base (e.g., sodium hydride)
Conditions: Reaction of 5-(2-ethylbutanamido)-1,3,4-thiadiazole-2-thiol with 4-oxo-4H-pyran-3-yl 4-butoxybenzoate in the presence of sodium hydride under inert atmosphere to yield the target compound.
Industrial Production Methods:
Scaling up the aforementioned synthetic routes requires optimization of reaction times, temperatures, and the use of flow chemistry techniques to enhance yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The thiadiazole and pyran rings can undergo oxidation reactions, forming sulfoxides or sulfonates.
Reduction: Reduction reactions primarily target the carbonyl groups within the pyran and benzoate moieties.
Substitution: Nucleophilic substitution at the thiadiazole ring or ester group.
Common Reagents and Conditions:
Oxidation Reagents: Potassium permanganate, hydrogen peroxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Conditions: Base (e.g., potassium carbonate), solvent (e.g., dimethylformamide)
Major Products:
Oxidation: Formation of sulfoxides or sulfonates.
Reduction: Alcohols or amines.
Substitution: Varied substituted products based on the nucleophile used.
Scientific Research Applications
Chemistry:
Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology:
Explored for its potential as an antimicrobial agent due to the presence of the thiadiazole ring, which is known to interact with biological systems.
Medicine:
Industry:
Utilized in the synthesis of advanced materials and as a precursor in the manufacturing of specialized polymers.
Mechanism of Action
The compound exerts its effects through multiple pathways:
Molecular Targets: Enzyme inhibition by binding to active sites, disruption of cell wall synthesis in microbes.
Pathways: The thiadiazole ring interacts with sulfur-containing amino acids in proteins, leading to enzyme inhibition or modification.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Electronic Effects: The 4-butoxy group in the target compound is electron-donating, which may stabilize the ester linkage compared to electron-withdrawing groups like 4-nitro () or 2-fluoro (). This could translate to slower hydrolysis and prolonged bioavailability .
Synthetic Considerations :
- Thiadiazole-linked compounds are typically synthesized via cyclization reactions (e.g., H₂S elimination from thiosemicarbazides) . The esterification step for the benzoate group may involve coupling agents like DCC or EDCI, as seen in and .
Pharmacological Implications
While direct activity data for the target compound are unavailable, insights can be drawn from structurally related molecules:
- Thiadiazole Derivatives : Compounds with 1,3,4-thiadiazole cores, such as those in , exhibit anti-inflammatory activity, suggesting the thiadiazole moiety in the target compound may confer similar properties .
- Benzoate Substituents : The 4-butoxy group’s electron-donating nature may modulate interactions with enzymes or receptors. For instance, nitro or fluoro substituents (–7) could alter binding affinity in kinase or protease inhibition assays.
Biological Activity
6-(((5-(2-ethylbutanamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 4-butoxybenzoate is a complex organic compound with significant potential in medicinal chemistry. The compound's structure includes a thiadiazole moiety, a pyran ring, and various functional groups that contribute to its biological activity. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 592.7 g/mol. Its structural complexity allows for multiple interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C25H28N4O7S3 |
| Molecular Weight | 592.7 g/mol |
| Key Functional Groups | Thiadiazole, Pyran, Benzoate |
The biological activity of this compound is attributed to its ability to interact with specific proteins and enzymes. The compound may exert its effects through the following pathways:
- Enzyme Inhibition : The thiadiazole moiety is known for its role in inhibiting various enzymes, potentially leading to antimicrobial or anticancer effects.
- Cell Signaling Modulation : The compound may influence cellular signaling pathways, enhancing or inhibiting certain biological processes.
- Reactive Oxygen Species (ROS) Scavenging : Some studies suggest that related compounds exhibit antioxidant properties, which could be beneficial in reducing oxidative stress in cells.
Biological Activities
Research indicates that compounds with structural similarities to this compound exhibit diverse biological activities:
- Antimicrobial Activity : Studies have shown that thiadiazole derivatives possess significant antibacterial and antifungal properties. For instance, minimal inhibition concentrations (MICs) have been reported as low as 50 μg/mL against various pathogens .
- Anticancer Properties : The pyran derivatives have been explored for their potential anticancer effects. Research has indicated that certain modifications can enhance cytotoxicity against cancer cell lines.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory properties in vitro, suggesting potential applications in treating inflammatory diseases .
Case Studies
Several studies have focused on the synthesis and evaluation of related compounds:
- Synthesis and Evaluation of Thiadiazole Derivatives : A study synthesized various thiadiazole derivatives and evaluated their biological activities. Compounds were tested for their antibacterial and antifungal efficacy, showing promising results against multiple strains .
- Anticholinesterase Activity : Another study explored benzamide derivatives bearing thiadiazole nuclei for their anticholinesterase activity, indicating potential use in treating neurodegenerative diseases .
- Neuroprotective Effects : Research involving related compounds has demonstrated neuroprotective effects in animal models of brain injury, suggesting that these compounds may be beneficial in developing treatments for neurological disorders.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
